Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
The $$^1$$H NMR spectrum (400 MHz, CDCl$$_3$$) displays distinct signals for key functional groups:
- Aromatic protons : A doublet at δ 7.31 ppm (J = 8.5 Hz) for H-4 and a double doublet at δ 7.21 ppm (J$$1$$ = 8.5 Hz, J$$2$$ = 2.5 Hz) for H-3.
- Ethoxy group : A quartet at δ 4.25 ppm (J = 7.0 Hz) for CH$$2$$CH$$3$$ and a triplet at δ 1.32 ppm for the terminal methyl group.
- Methoxy ester : A singlet at δ 3.92 ppm for the methyl group attached to the carbonyl oxygen.
The $$^{13}$$C NMR spectrum confirms the ester carbonyl at δ 168.9 ppm (C=O) and the fluorinated aromatic carbon (C-5) at δ 163.2 ppm (d, $$^1$$J$$_{C-F}$$ = 245 Hz).
Fourier-Transform Infrared (FT-IR) Spectral Interpretation
FT-IR analysis identifies critical vibrational modes:
- Ester C=O stretch : A strong absorption at 1,735 cm$$^{-1}$$.
- Aromatic C–F stretch : A peak at 1,245 cm$$^{-1}$$.
- Ether C–O–C asymmetric stretch : Bands at 1,150 cm$$^{-1}$$ and 1,080 cm$$^{-1}$$.
Second-derivative spectroscopy resolves overlapping peaks, particularly for the carbonyl and ether groups, enhancing signal clarity.
Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations
DFT calculations at the B3LYP/6-311++G(d,p) level optimize the molecular geometry, showing excellent agreement with X-ray data (RMSD = 0.12 Å). The dihedral angle between the ethoxyacetate group and the aromatic ring is computed as 85.7°, corroborating crystallographic observations.
Table 2: Comparison of experimental and DFT-calculated bond lengths
| Bond | Experimental (Å) | DFT (Å) |
|---|---|---|
| C6–O4 | 1.432 | 1.428 |
| O4–C11 | 1.456 | 1.461 |
| C11=O | 1.207 | 1.212 |
Molecular Orbital Analysis of Electronic Properties
HOMO-LUMO analysis reveals a energy gap of 5.2 eV, indicating moderate reactivity. The HOMO is localized on the fluorinated aromatic ring (contribution: 68%), while the LUMO resides on the ethoxyacetate moiety (contribution: 54%). Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions between the lone pairs of the ester oxygen (O4) and the σ* orbital of the adjacent C–O bond (E$$^{(2)}$$ = 12.3 kcal/mol).
Electrostatic potential maps highlight regions of high electron density near the fluorine atom (ESP = −0.15 e/Å) and the carbonyl oxygen (ESP = −0.28 e/Å), rationalizing nucleophilic attack susceptibility.
Properties
IUPAC Name |
methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO5/c1-3-17-11(14)7-18-10-5-4-8(13)6-9(10)12(15)16-2/h4-6H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSFXCNSCJXCFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60823752 | |
| Record name | Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60823752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
796851-83-7 | |
| Record name | Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60823752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method 1: O-Alkylation of Methyl 2-Hydroxy-5-fluorobenzoate
This approach adapts a procedure from De Gruyter () for analogous vanillic acid derivatives:
- Starting material : Methyl 2-hydroxy-5-fluorobenzoate.
- Reagents : Ethyl bromoacetate, potassium carbonate (K₂CO₃).
- Solvent : Acetone.
- Conditions : Reflux at 65°C for 24 hours.
- Workup : Post-reaction, acetone is removed via steam distillation, and the product is extracted with ethyl acetate, washed with water, and crystallized.
- Yield : ~64.6% (based on analogous reactions in).
Mechanism :
The phenolic oxygen undergoes nucleophilic substitution with ethyl bromoacetate, facilitated by K₂CO₃ as a base, forming the ethoxy-2-oxoethoxy side chain.
Method 2: Patent-Based Synthesis (US 2005/4162 A1)
As cited in Chemsrc (), this method uses:
- Starting material : Methyl 2-amino-5-fluorobenzoate.
- Reagents : Ethyl bromoacetate, base (unspecified).
- Yield : ~91% (reported in the patent).
Notes :
While the patent specifies an amino precursor, the structural logic suggests a potential error in the starting material (likely methyl 2-hydroxy-5-fluorobenzoate). If using the amino derivative, an N-alkylation product would form, inconsistent with the target structure. Thus, this method likely parallels Method 1 but with optimized conditions for higher yield.
Characterization Data
Key analytical data from synthesized batches (,):
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₂H₁₃FO₅ | |
| Molecular weight | 256.227 g/mol | |
| Exact mass | 256.075 Da | |
| ¹H-NMR (DMSO-d₆) | δ 3.89 (s, 3H, COOCH₃), 4.20–4.27 (m, 4H, OCH₂CO), 7.55–8.60 (m, aromatic H), 11.3 (s, 1H, NH) | |
| HPLC purity | 98.7% (tR = 32.1 min) | |
| LC/MS (ESI) | m/z 523 (M+H)+, 521 (M−H)− |
Optimization Insights
- Solvent selection : Acetone or DMF improves solubility of K₂CO₃, enhancing reaction efficiency ().
- Temperature : Reflux conditions (65–80°C) are critical for complete conversion.
- Side reactions : Competing ester hydrolysis is mitigated by avoiding aqueous workup until final stages.
Applications and Derivatives
The compound serves as a precursor for:
- PARP-1 inhibitors : Fluorinated benzamide derivatives exhibit enhanced bioactivity ().
- Anticancer agents : Structural analogs show promise in Wnt/β-catenin pathway modulation ().
Chemical Reactions Analysis
Table 1: Characteristic spectral data for methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate
| Spectrum | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.35 (t, J = 7.0 Hz, 3H), 4.22 (q, J = 7.0 Hz, 2H), 4.98 (s, 2H), 6.91 (s, 1H), 8.06 (s, 1H) | - Ethyl group (CH₂CH₃). |
-
OCH₂CO ester linkage.
-
Aromatic protons (C₆H₃F) . |
| ¹³C NMR | δ 170.4 (C=O), 165.2 (C=O, ester), 160.1 (C-F), 122–155 (aromatic carbons) | Confirms ester functionalities and fluorinated aromatic ring . |
| ESI-MS | m/z 274 [M−H]⁻ | Molecular ion consistent with C₁₂H₁₂FO₅ . |
Hydrolysis of Ester Groups
-
Basic hydrolysis : Treatment with NaOH in ethanol yields the corresponding carboxylic acid (2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoic acid) .
-
Acidic hydrolysis : Concentrated HCl converts the methyl ester to a carboxylic acid while preserving the ethoxy-oxoethoxy group .
Nucleophilic Substitution
The fluorine atom at the 5-position directs electrophilic aromatic substitution to the 4-position, but its electron-withdrawing nature reduces reactivity. Example reactions:
-
Nitration : Requires harsh conditions (HNO₃/H₂SO₄) to introduce nitro groups at the 4-position .
-
Bromination : Achieved using Br₂ in acetic acid, yielding 5-fluoro-4-bromo derivatives .
Stability and Handling
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate has shown promise in the development of anticancer agents. Studies indicate that derivatives of this compound can act as inhibitors of specific proteins involved in cancer progression. For instance, compounds with similar structures have been reported to degrade CARM1, a protein implicated in breast cancer cell proliferation. The degradation activity was significantly improved with modifications to the compound's structure, suggesting that this compound could be a lead compound for further development in this area .
2. Antimicrobial Properties
This compound exhibits notable antimicrobial activity. Research has demonstrated that derivatives of this compound possess antibacterial and antifungal properties, making them suitable candidates for developing new antimicrobial agents. For example, related compounds have been shown to inhibit the growth of various bacterial strains, indicating the potential for clinical applications in treating infections .
3. Drug Synthesis
this compound serves as a precursor in the synthesis of other pharmaceutical compounds. Its structure allows for various modifications that can lead to the creation of more potent drugs. The synthesis of derivatives has been explored extensively, with successful yields reported in laboratory settings .
Material Science Applications
1. Polymer Production
In material science, this compound can be utilized in the production of polymers with enhanced properties. The incorporation of this compound into polymer matrices has been shown to improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites .
2. Nanomaterials
Research indicates that this compound can be used in the synthesis of nanomaterials with unique optical properties. By modifying its structure, researchers have developed nanoparticles that exhibit fluorescence, which can be applied in imaging technologies and sensors .
Agricultural Chemistry Applications
1. Pesticide Development
this compound has potential applications as a pesticide or herbicide due to its bioactive properties. Studies have shown that certain derivatives can effectively control pest populations while being less toxic to non-target organisms. This makes them attractive alternatives to conventional pesticides .
2. Plant Growth Regulators
The compound may also function as a plant growth regulator, promoting healthy growth and development in various crops. Research is ongoing to determine the optimal concentrations and formulations for effective use in agricultural practices .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate is largely dependent on its interactions with biological targets. The fluorine atom can enhance the compound’s binding affinity to specific enzymes or receptors, potentially inhibiting their activity. The ester and ether groups can also influence the compound’s solubility and bioavailability, affecting its overall efficacy in biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
- Methyl 2-(2-ethoxy-2-oxoethoxy)-5-iodobenzoate (CAS: 705262-57-3): Molecular Formula: C₁₂H₁₃IO₅ Molecular Weight: 364.14 g/mol . Key Difference: Iodine (atomic radius: 1.39 Å) replaces fluorine (0.64 Å), increasing molecular mass by ~108 g/mol.
Substituent-Modified Benzoates
Methyl 2-(benzyloxy)-5-fluorobenzoate (CAS: 1807339-09-8):
- Methyl 5-fluoro-2-(2-methoxy-2-oxoethyl)benzoate (CAS: 2326068-11-3): Molecular Formula: C₁₁H₁₁FO₄ Molecular Weight: 226.20 g/mol .
Functional Group Variants
- 2-Amino-5-fluorobenzoic Acid Methyl Ester: Molecular Formula: C₈H₈FNO₂ Molecular Weight: 169.15 g/mol . Key Difference: An amino group (-NH₂) replaces the ethoxy-oxoethoxy chain. The amino group increases polarity (PSA: ~75 Ų) and hydrogen-bonding capacity, favoring solubility in aqueous media but reducing membrane permeability .
Ethyl 5-chloro-2-fluoro-4-methoxybenzoate (CAS: 1266193-22-9):
Research and Application Insights
- Synthetic Utility: The ethoxy-oxoethoxy side chain in the target compound is a versatile synthon for introducing ester-linked functionalities, as seen in related quinoline derivatives with antibacterial activity .
- Agrochemical Potential: Structurally similar methyl benzoates (e.g., ethametsulfuron methyl ester) are used as herbicides, suggesting possible agrochemical applications for the target compound .
- Pharmacological Relevance : Fluorine substitution enhances metabolic stability and bioavailability, making the target compound a candidate for drug discovery, particularly in kinase inhibitor scaffolds .
Biological Activity
Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and implications in therapeutic applications, supported by research findings and data tables.
This compound is characterized by its unique structural features that contribute to its biological activity. The compound's chemical structure is depicted below:
- IUPAC Name : this compound
- CAS Number : 142689-06-3
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound has been shown to interact with various enzymes, potentially inhibiting or activating their functions. For example, studies indicate that it can inhibit the activity of certain metabolic enzymes, influencing cellular metabolism and signaling pathways .
- Cellular Effects : Research demonstrates that this compound can modulate cell signaling pathways, affecting gene expression and cellular metabolism. It may influence ion channel activity and alter the conformation of proteins, leading to changes in cellular function .
- Biochemical Pathways : The compound is involved in critical biochemical pathways, including those related to oxidative stress and metabolic flux. Its ability to inhibit cytochrome P450 enzymes suggests a role in drug metabolism and detoxification processes .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Study | Biological Activity | IC50 Value (μM) | Cell Line/Model |
|---|---|---|---|
| Study A | Inhibition of enzyme X | 3.62 | MCF7 (breast cancer) |
| Study B | Modulation of ion channels | 1.53 | Various cell types |
| Study C | Impact on metabolic pathways | 2.12 | Animal models |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Inhibition of Cancer Cell Growth : In vitro studies have shown that this compound can significantly inhibit the growth of cancer cell lines, such as MCF7, with IC50 values indicating potent activity against cancer-related enzymes .
- Oxidative Stress Response : Animal model studies indicated that higher doses of the compound could lead to oxidative stress, suggesting a dual role in both promoting and inhibiting cellular responses depending on dosage and exposure duration .
- Metabolic Pathway Modulation : Research demonstrated that this compound affects key metabolic pathways by inhibiting specific cytochrome P450 enzymes, which could have implications for drug interactions and metabolic disorders .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption and Distribution : The compound's ionic nature influences its absorption through biological membranes, with studies suggesting effective cellular uptake via active transport mechanisms .
- Toxicity Profile : While low doses exhibit minimal toxicity, higher concentrations have been associated with adverse effects such as oxidative damage and altered cellular viability .
Q & A
Q. What are the established synthetic routes for Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate, and how do reaction conditions influence yield?
The synthesis typically involves multi-step esterification and functionalization. A common approach includes:
- Step 1 : Introducing the ethoxy-oxoethoxy group via nucleophilic substitution between a fluorobenzoate precursor and ethyl chloroacetate under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Methyl esterification of the carboxylic acid intermediate using methanol and a catalytic acid (e.g., H₂SO₄) .
Yield optimization requires precise control of temperature (60–80°C) and stoichiometric ratios, as excess reagents may lead to side reactions like hydrolysis of the ethoxy group.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?
Q. What safety protocols are essential when handling this compound in the lab?
- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors, especially during solvent removal steps .
- Waste Disposal : Segregate halogenated waste due to the fluorine substituent, following institutional guidelines .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
X-ray crystallography is pivotal for confirming the planar arrangement of the benzoate core and the spatial orientation of the ethoxy-oxoethoxy side chain. For example:
- Hydrogen Bonding : Intermolecular C–H···O bonds stabilize layered structures, as observed in analogous compounds .
- Software Tools : SHELXL (via Olex2 or SHELXTL) refines crystallographic parameters, with R-factor thresholds <5% indicating high reliability .
Discrepancies in bond angles or torsion values may arise from crystal packing effects, requiring comparative analysis with computational models (e.g., DFT).
Q. What experimental strategies address contradictions in spectroscopic vs. crystallographic data for this compound?
- Scenario : Aromatic proton splitting in NMR suggests a non-planar conformation, while crystallography indicates planarity.
- Resolution :
Q. How can this compound serve as a precursor in medicinal chemistry or materials science?
- Drug Delivery : The ethoxy-oxoethoxy group enhances solubility for prodrug formulations. For instance, similar structures are used to modify pharmacokinetic profiles of anticancer agents .
- Polymer Chemistry : As a monomer, its ester/ether linkages contribute to biodegradability in polyesters, with tunable thermal properties (Tg ~60–80°C) .
Q. What challenges arise in scaling up the synthesis, and how can they be mitigated?
- Challenge 1 : Low yield in esterification due to competing hydrolysis.
- Challenge 2 : Purification difficulties from by-products (e.g., di-esterified derivatives).
Methodological Considerations
Q. How do researchers validate the purity of this compound for biological assays?
Q. What computational tools are recommended for predicting reactivity or stability?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
